molecular formula C7H12N4O2 B3362727 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine CAS No. 1006950-61-3

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine

Cat. No. B3362727
CAS RN: 1006950-61-3
M. Wt: 184.2 g/mol
InChI Key: KXNWEYIERAXIBS-UHFFFAOYSA-N
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Description

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In materials science, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties. In environmental science, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine has been studied for its potential use as a catalyst for the degradation of organic pollutants in water.

Mechanism of Action

The mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine can reduce tumor growth in mice and improve cognitive function in rats.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine is its potential as a versatile building block for the synthesis of novel materials with unique properties. Additionally, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine has been shown to exhibit anticancer properties and has potential as a treatment for various diseases. However, one of the limitations of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine. One potential direction is the development of novel materials using 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine as a building block. Another direction is the investigation of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine as a potential treatment for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine and to identify potential targets for its therapeutic use.

properties

IUPAC Name

3-(5-methyl-3-nitropyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-6-5-7(11(12)13)9-10(6)4-2-3-8/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNWEYIERAXIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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